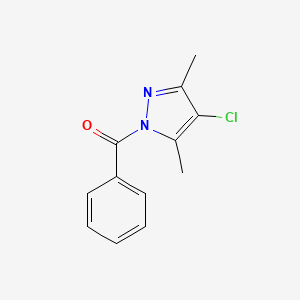

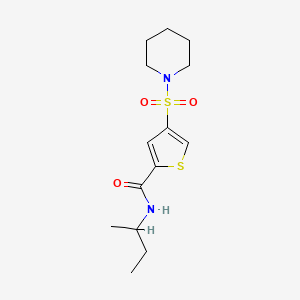

![molecular formula C19H21N3O2S B5524326 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds involves multiple steps, including the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate to afford carbohydrazide. Subsequent treatments with phenyl iso/thioisocyanates lead to various derivatives characterized by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic techniques, including X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the molecular geometry (Liu Fang-ming, 2012).

Chemical Reactions and Properties

N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide undergoes various chemical reactions, contributing to the synthesis of a wide range of derivatives. These reactions include intramolecular cyclization, thiation, and electrophilic substitution, revealing the compound’s versatile reactivity and potential for further chemical modifications (Gein, Mar'yasov, & Gein, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and their suitability for different applications. These properties are often determined through spectroscopic analysis and X-ray crystallography (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, Sun, Tie-min, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical application of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide. These properties are explored through comprehensive studies involving synthesis, characterization, and evaluation of the compound and its derivatives (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Ali Shah, Ashraf, Shahid, & Seo, 2020).

Applications De Recherche Scientifique

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties, with variations in their chemical structure influencing their activity against a range of microorganisms. For example, a study detailed the preparation and evaluation of quinoline derivatives containing an azole nucleus, revealing that some of these compounds exhibited good to moderate antimicrobial activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This indicates the potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide and related compounds in antimicrobial applications.

Synthesis and Characterization

The synthesis of quinoline derivatives often involves complex chemical reactions, offering insights into their potential utility in various fields, including drug development and material science. For instance, the synthesis of benzo[h]quinoline derivatives was explored, showing a methodology that could potentially apply to the synthesis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide and its analogs, highlighting their versatile chemical properties (Janin, Bisagni, & Carrez, 1993).

Anticancer Potential

Quinoline and thiazole derivatives have also been investigated for their anticancer properties. A study on the synthesis of novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and their evaluation for anti-inflammatory, analgesic, and antimicrobial activities also hinted at the potential anticancer applications of such compounds (Alam et al., 2011). These findings suggest that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide could be explored further for its anticancer properties.

Drug Delivery and Modification

Research into modifying biologically active compounds to enhance their pharmacological properties is ongoing. For instance, lipid-like organosilicon derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole have been synthesized and evaluated for their antitumor, antibacterial, and antifungal properties, showing potential for drug delivery applications (Zablotskaya et al., 2018). This research points towards the adaptability of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide in drug development and modification for enhanced therapeutic effects.

Mécanisme D'action

While the exact mechanism of action for this specific compound is not available, compounds with thiazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Orientations Futures

Propriétés

IUPAC Name |

N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-13-17(25-12-21-13)8-9-18(23)22(2)11-14-6-7-16(24-3)19-15(14)5-4-10-20-19/h4-7,10,12H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNAWZXJGWLNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

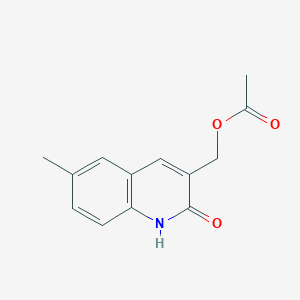

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

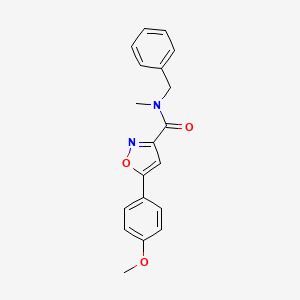

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

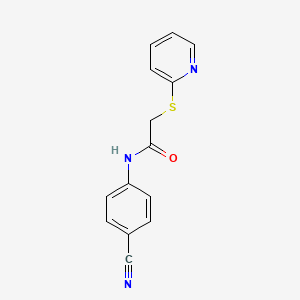

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)